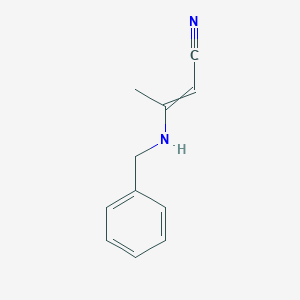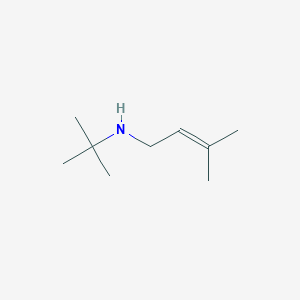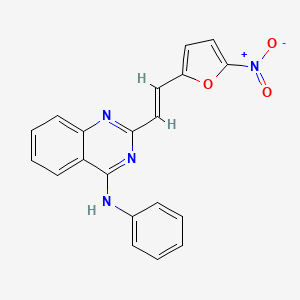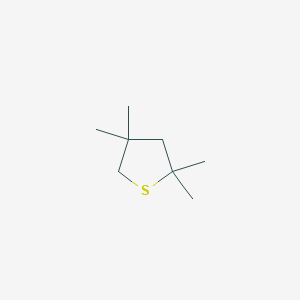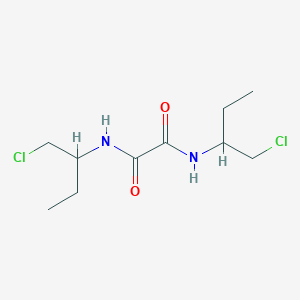
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is a chemical compound with the molecular formula C8H16Cl2N2O2. It is a derivative of ethanediamide, where two 1-chlorobutan-2-yl groups are attached to the nitrogen atoms of the ethanediamide backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-chlorobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorides. The general reaction scheme is as follows:
Ethanediamide+21-chlorobutan-2-yl chloride→N 1 ,N 2 -Bis(1-chlorobutan-2-yl)ethanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form ethanediamide and 1-chlorobutan-2-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N1,N~2~-Bis(1-azidobutan-2-yl)ethanediamide.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially with the removal of chlorine atoms.
Hydrolysis: Ethanediamide and 1-chlorobutan-2-ol.
Applications De Recherche Scientifique
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~2~-Bis(1-bromobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-iodobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-fluorobutan-2-yl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is unique due to its specific reactivity profile, particularly the presence of chlorine atoms which can be selectively substituted or modified. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61051-16-9 |
|---|---|
Formule moléculaire |
C10H18Cl2N2O2 |
Poids moléculaire |
269.17 g/mol |
Nom IUPAC |
N,N'-bis(1-chlorobutan-2-yl)oxamide |
InChI |
InChI=1S/C10H18Cl2N2O2/c1-3-7(5-11)13-9(15)10(16)14-8(4-2)6-12/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
QVWSIYUPMQJEEV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)NC(=O)C(=O)NC(CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


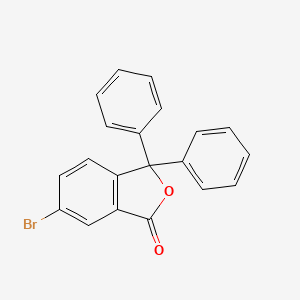
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
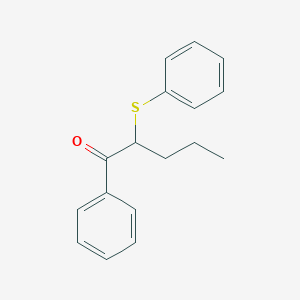
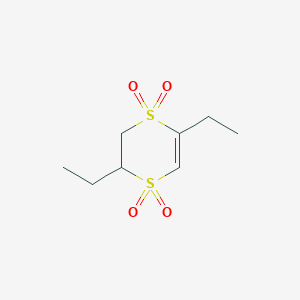


![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
